(4-Fluorofuran-3-yl)(naphthalen-1-yl)methanol
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Overview
Description
(4-Fluorofuran-3-yl)(naphthalen-1-yl)methanol is an organic compound with the molecular formula C15H11FO2 It is characterized by the presence of a fluorine atom attached to a furan ring, which is further connected to a naphthalene moiety through a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluorofuran-3-yl)(naphthalen-1-yl)methanol typically involves the reaction of 4-fluorofuran with naphthalen-1-ylmethanol under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the methanol group, followed by the addition of 4-fluorofuran. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
(4-Fluorofuran-3-yl)(naphthalen-1-yl)methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The fluorine atom in the furan ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalen-1-yl ketones, while reduction can produce naphthalen-1-yl alcohols.
Scientific Research Applications
(4-Fluorofuran-3-yl)(naphthalen-1-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be employed in the study of biological pathways and interactions due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials with desired properties.
Mechanism of Action
The mechanism of action of (4-Fluorofuran-3-yl)(naphthalen-1-yl)methanol involves its interaction with specific molecular targets and pathways. The fluorine atom in the furan ring can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity. The naphthalene moiety contributes to the compound’s hydrophobicity, affecting its solubility and distribution in biological systems.
Comparison with Similar Compounds
Similar Compounds
- (4-Chlorofuran-3-yl)(naphthalen-1-yl)methanol
- (4-Bromofuran-3-yl)(naphthalen-1-yl)methanol
- (4-Methylfuran-3-yl)(naphthalen-1-yl)methanol
Uniqueness
(4-Fluorofuran-3-yl)(naphthalen-1-yl)methanol is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C15H11FO2 |
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Molecular Weight |
242.24 g/mol |
IUPAC Name |
(4-fluorofuran-3-yl)-naphthalen-1-ylmethanol |
InChI |
InChI=1S/C15H11FO2/c16-14-9-18-8-13(14)15(17)12-7-3-5-10-4-1-2-6-11(10)12/h1-9,15,17H |
InChI Key |
BFIFPQVIXUYQFT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(C3=COC=C3F)O |
Origin of Product |
United States |
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